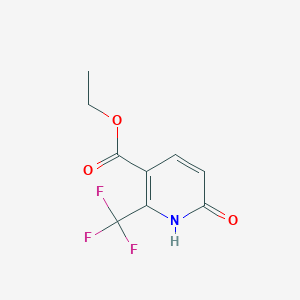

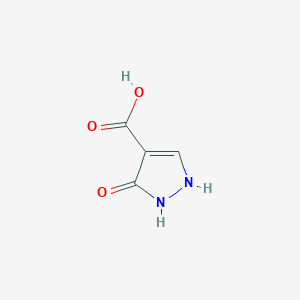

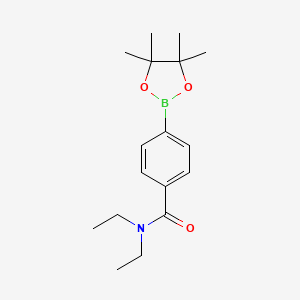

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate

説明

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (ETFC) is a synthetic compound that has been used in a number of scientific research applications. It is a trifluoromethylated derivative of the naturally occurring dihydropyridine and is characterized by its high solubility, low volatility and high stability in a variety of aqueous and non-aqueous solutions. ETFC has a number of properties that make it an attractive candidate for use in a variety of scientific research applications.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate is a significant compound in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of pyrano[4,3-b]pyrans and pyridine derivatives. This is evidenced by a study that developed a one-pot synthesis of trifluoromethylated pyrano[4,3-b]pyrans using related compounds, demonstrating the compound's utility in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

Organic Chemistry and Catalysis

The compound has applications in organic chemistry, particularly in reactions involving condensation and catalysis. A study that synthesized various pyridine carboxylates, including derivatives of the compound , showed its versatility in organic synthesis (Usachev, Bizenkov, & Sosnovskikh, 2007). Additionally, its use in reactions involving aminomethinylation further highlights its role in synthesizing complex organic molecules (Balogh, Hermecz, Simon, & Pusztay, 2009).

Pharmaceutical and Medicinal Chemistry

Structural and Crystallographic Studies

In crystallography, the compound's structural characteristics have been studied. For example, a crystallographic study explored its solid-state conformation, which can be crucial for understanding its interactions in various chemical processes (Orsini, Benetollo, Bombieri, & Mosti, 1990).

作用機序

Target of Action

Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s suggested that similar compounds may work through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound may affect the ER stress pathway and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, respectively .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

特性

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(14)13-7(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUODISIAKOSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593228 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194673-13-7 | |

| Record name | Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)

![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)